N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide
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Overview
Description
N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide typically involves multiple steps. One common method starts with the reaction of 6-bromo-2-chloroquinazoline with 2-chlorobenzohydrazide under reflux conditions in the presence of a suitable solvent like ethanol . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide involves its interaction with specific molecular targets. It is known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(4-pyridyl)quinazolin-4(3H)-one: Known for its anti-inflammatory and analgesic activities.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Exhibits potent anticancer activity against specific cell lines.
4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Studied for its antimicrobial properties.
Uniqueness
N’-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide stands out due to its unique combination of halogen substituents, which enhances its biological activity and specificity. Its ability to inhibit multiple targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C21H12BrCl3N4O |
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Molecular Weight |
522.6 g/mol |
IUPAC Name |
N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide |
InChI |
InChI=1S/C21H12BrCl3N4O/c22-11-5-8-18-15(9-11)19(13-3-1-2-4-16(13)24)27-21(26-18)29-28-20(30)14-7-6-12(23)10-17(14)25/h1-10H,(H,28,30)(H,26,27,29) |
InChI Key |
DRTSFDIIVZZZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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